2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt 2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt
Brand Name: Vulcanchem
CAS No.: 1131-03-9
VCID: VC4070189
InChI: InChI=1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H
SMILES: C1=CC=C2C(=C1)C(=CS2)C(CN)O.Cl
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.73

2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt

CAS No.: 1131-03-9

Cat. No.: VC4070189

Molecular Formula: C10H12ClNOS

Molecular Weight: 229.73

* For research use only. Not for human or veterinary use.

2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt - 1131-03-9

Specification

CAS No. 1131-03-9
Molecular Formula C10H12ClNOS
Molecular Weight 229.73
IUPAC Name 2-amino-1-(1-benzothiophen-3-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H
Standard InChI Key JAODGQZEOIHCMI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CS2)C(CN)O.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CS2)C(CN)O.Cl

Introduction

Key Findings

2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt (CAS: 1131-03-9) is a benzo[b]thiophene derivative with a molecular formula of C10H12ClNOS\text{C}_{10}\text{H}_{12}\text{ClNOS} and a molecular weight of 229.73 g/mol . This compound features a benzo[b]thiophene core substituted with an ethanol group at the 3-position and an amino group at the adjacent carbon, forming a hydrochloride salt to enhance solubility . Its synthesis involves multi-step organic reactions, including ketone reduction and amination, with potential applications in medicinal chemistry due to structural similarities to bioactive molecules targeting kinases, neurotransmitters, and microbial pathogens .

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s structure (SMILES: Cl.NCC(O)c1csc2ccccc12) comprises a benzo[b]thiophene scaffold fused to a benzene and thiophene ring, with functional groups critical for bioactivity:

  • Amino group (-NH2_2): Enhances hydrogen bonding and solubility.

  • Ethanol group (-CH2_2CH2_2OH): Contributes to hydrophilicity and molecular interactions.

  • Hydrochloride salt: Improves stability and aqueous solubility .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H12ClNOS\text{C}_{10}\text{H}_{12}\text{ClNOS}
Molecular Weight229.73 g/mol
SMILESCl.NCC(O)c1csc2ccccc12
CAS Number1131-03-9

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves three key steps:

  • Formation of Benzo[b]thiophene Core:

    • The Gewald reaction or cyclization of α-ketones with sulfur-containing reagents is employed to construct the benzo[b]thiophene scaffold . For example, condensation of malononitrile with cyclohexanone and sulfur in ethanol yields tetrahydrobenzo[b]thiophene precursors .

  • Introduction of Functional Groups:

    • Amination: Reaction with ammonia or hydroxylamine hydrochloride introduces the amino group . In one protocol, sodium borohydride reduces a ketone intermediate to an alcohol, followed by amination using ammonium hydroxide .

    • Ethanol Group Addition: Nucleophilic substitution or reduction of carbonyl groups (e.g., using NaBH4_4) generates the ethanol moiety .

  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base into the hydrochloride salt, enhancing crystallinity and stability .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
1Cyclohexanone, malononitrile, S8_8, EtOHBenzo[b]thiophene-3-carbonitrile
2NaBH4_4, EtOH, 0–5°CReduction to ethanol derivative
3NH4_4OH, HClAmination and salt formation
CompoundTargetIC50_{50}/MIC
2b (Benzothieno[3,2-d]pyrimidine)LIMK113.4 nM
TAAR1 AgonistDopaminergic SystemEC50_{50} = 82.3 nM
Triazole DerivativeS. aureusMIC = 3.2 µg/mL

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3):

    • δ 7.33–7.36 (m, aromatic H), 3.60 (s, -CH2_2OH), 2.81 (bs, -NH2_2) .

  • IR: Bands at 3323–3428 cm1^{-1} (N-H stretch), 1664 cm1^{-1} (C=O ester) .

  • ESI-HRMS: Calculated for C10H12ClNOS\text{C}_{10}\text{H}_{12}\text{ClNOS} [M+H]+^+: 230.0401; Found: 230.0410 .

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